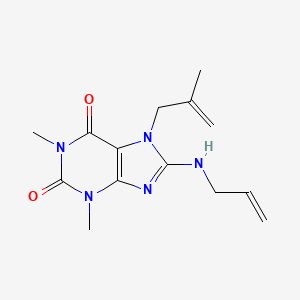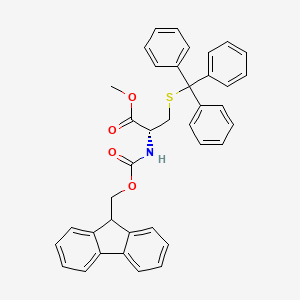
Fmoc-Cys(Trt)-OMe
描述
Fmoc-Cys(Trt)-OMe is a standard derivative used in Fmoc solid-phase peptide synthesis (SPPS) of peptides containing Cys . The Trt group is removed with 95% TFA containing 1-5% TIS .
Synthesis Analysis
This compound is commonly used in the Fmoc solid-phase peptide synthesis . A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions .Molecular Structure Analysis
The molecular formula of this compound is C37H31NO4S . Its average mass is 585.711 Da and its monoisotopic mass is 585.197388 Da .Chemical Reactions Analysis
The Trt group in this compound is removed with 95% TFA containing 1-5% TIS . A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a melting point of 164-175°C .科学研究应用
抗疟疾研究中的合成与评估
Fmoc-Cys(Trt)-OMe 在合成具有潜在抗疟疾特性的环肽中起着至关重要的作用。这些环肽的有效合成已通过 2-CTC 树脂上的 Fmoc/SPPS 和随后的内酰胺化得到证实。这些合成的环肽,特别是 Cyclo-Cys(Trt)-Gly-Thr(tBu)-Gly-Cys(Trt)-Gly,对恶性疟原虫的氯喹抗性 K1 菌株表现出有效的体外活性,表明它们在疟疾治疗研究中具有显着的潜力 (Fagúndez, Sellanes, & Serra, 2018)。
化学蛋白合成
该化合物已被用于促进化学蛋白合成,特别是在天然化学连接中。this compound 的 Fmoc 基团在生成肽硫酯时使用的氧化条件下稳定,使其成为制备 N 端半胱氨酸肽硫酯片段的宝贵工具。这有助于简化合成过程并提高蛋白质构建的效率 (Kar et al., 2020)。
含有 C 端甲基酯的肽的合成
This compound 已应用于含有 C 端甲基酯的肽的合成。该方法包括将 Fmoc-Cys-OCH3 连接到树脂上,然后使用基于 Fmoc 的 SPPS 进行肽合成。它在生物活性肽的合成中特别有用,例如交配信息素 α 因子,突出了它在肽化学和生物化学中的重要性 ( Diaz-Rodriguez et al., 2012)。
在固相肽合成中的贡献
在固相肽合成中,this compound 在碱催化的酰化过程中减少半胱氨酸残基的消旋化方面发挥了重要作用。通过采用无碱激活步骤,可以减轻差向异构化,这对于保持合成肽的完整性和功能至关重要 (Kaiser, Nicholson, Kohlbau, & Voelter, 1996)。
作用机制
Target of Action
Fmoc-Cys(Trt)-OMe, also known as Fmoc-L-Cys(Trt)-OMe, is primarily used in the field of peptide synthesis . It is an N-terminal protected cysteine derivative . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
This compound interacts with its targets by being incorporated into peptide sequences during the process of Fmoc solid-phase peptide synthesis . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature . The downstream effects of these pathways can lead to the creation of complex peptide structures that have various biological applications.
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the context of its use in peptide synthesis . As a compound used in laboratory settings, its absorption, distribution, metabolism, and excretion (ADME) properties would be primarily determined by the conditions under which the peptide synthesis process is carried out.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptide sequences . It enables the incorporation of the cysteine amino acid into peptides in a protected form, which can then be selectively deprotected when needed .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as the temperature, pH, and the presence of other reactants . For instance, the Fmoc group is stable under harsh oxidative conditions, and can be removed by exposure to 20% piperidine at pH 11 .
安全和危害
未来方向
生化分析
Biochemical Properties
Fmoc-Cys(Trt)-OMe plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of cysteine, while the Trt group protects the thiol group. During peptide synthesis, this compound interacts with various enzymes and proteins, such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. The selective deprotection of the Fmoc and Trt groups allows for the stepwise assembly of peptides with high precision .
Cellular Effects
This compound influences various cellular processes by incorporating cysteine residues into peptides and proteins. These cysteine-containing peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are essential for the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cellular functions, such as enzyme activity, receptor binding, and signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected cysteine derivative in peptide synthesis. The Fmoc group is removed using a base, such as piperidine, to expose the amino group for coupling reactions. The Trt group is removed using trifluoroacetic acid (TFA) to expose the thiol group for disulfide bond formation or other thiol-specific reactions. These deprotection steps are crucial for the sequential addition of amino acids and the formation of peptide bonds. This compound can also participate in enzyme inhibition or activation by incorporating cysteine residues into peptides that interact with specific enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade when exposed to moisture, light, or extreme temperatures. Over time, the deprotection efficiency of the Fmoc and Trt groups may decrease, affecting the yield and purity of synthesized peptides. Long-term studies have shown that this compound can maintain its functionality in peptide synthesis for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause adverse effects, such as oxidative stress and cellular damage, due to the release of reactive thiol groups. Threshold effects have been observed, where the compound exhibits beneficial effects at optimal dosages but becomes toxic at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to cysteine metabolism. The compound interacts with enzymes such as cysteine proteases and transferases, which facilitate the incorporation of cysteine residues into peptides and proteins. These interactions can affect metabolic flux and the levels of metabolites, such as glutathione, which is a critical antioxidant in cells. The presence of this compound can influence the redox state of cells and modulate oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where peptide synthesis occurs. The distribution of this compound can affect its availability for peptide synthesis and its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or lysosomes, where it participates in peptide synthesis and other biochemical processes. The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is crucial for optimizing its use in peptide synthesis and other applications .
属性
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-42-36(40)35(39-37(41)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,39,41)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJTEDEMZMQQD-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




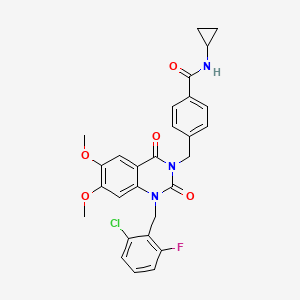
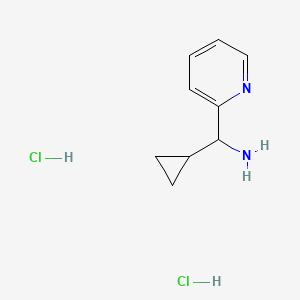
![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)
![1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane](/img/structure/B2612261.png)
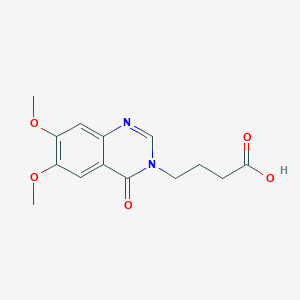

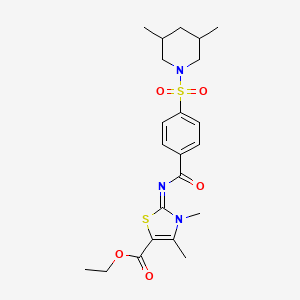
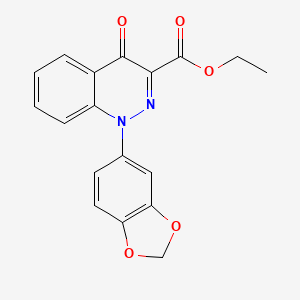
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one](/img/structure/B2612270.png)
methanone](/img/structure/B2612273.png)
![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)
